6-(3-chloro-4-methoxyphenyl)-3-ethyl-N-(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
6-(3-Chloro-4-methoxyphenyl)-3-ethyl-N-(4-methoxyphenyl)-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a heterocyclic compound that belongs to the class of triazoles and thiadiazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties .
Preparation Methods
The synthesis of 6-(3-chloro-4-methoxyphenyl)-3-ethyl-N-(4-methoxyphenyl)-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide typically involves the reaction of substituted phenyl isothiocyanate with a suitable precursor . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form new heterocyclic compounds.
Scientific Research Applications
6-(3-Chloro-4-methoxyphenyl)-3-ethyl-N-(4-methoxyphenyl)-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for developing new drugs.
Medicine: It has potential therapeutic applications in treating infections, inflammation, and certain types of cancer.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets in the biological system. It can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. The triazole and thiadiazine moieties in the compound allow it to interact with a wide range of biological molecules, making it versatile in its applications .
Comparison with Similar Compounds
Similar compounds include other triazole and thiadiazine derivatives, such as:
Fluconazole: An antifungal drug with a triazole moiety.
Voriconazole: Another antifungal agent with a similar structure.
Trazodone: An antidepressant that contains a triazole ring.
Nefazodone: Another antidepressant with a triazole structure.
Compared to these compounds, 6-(3-chloro-4-methoxyphenyl)-3-ethyl-N-(4-methoxyphenyl)-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is unique due to its specific substitution pattern and the presence of both triazole and thiadiazine rings, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C21H22ClN5O3S |
---|---|
Molecular Weight |
459.9 g/mol |
IUPAC Name |
6-(3-chloro-4-methoxyphenyl)-3-ethyl-N-(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C21H22ClN5O3S/c1-4-17-24-25-21-27(17)26-18(12-5-10-16(30-3)15(22)11-12)19(31-21)20(28)23-13-6-8-14(29-2)9-7-13/h5-11,18-19,26H,4H2,1-3H3,(H,23,28) |
InChI Key |
VYTSOYDHUKCZFA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=C(C=C3)OC)C4=CC(=C(C=C4)OC)Cl |
Origin of Product |
United States |
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